3-Methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]urea
Description
Properties
IUPAC Name |
1-methyl-3-(2-morpholin-4-yl-2-oxoethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O3/c1-9-8(13)10-6-7(12)11-2-4-14-5-3-11/h2-6H2,1H3,(H2,9,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMBJGVMYCZGJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC(=O)N1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]urea typically involves the reaction of 3-methylurea with 2-(morpholin-4-yl)-2-oxoethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Antidiabetic Activity
Research has indicated that derivatives containing morpholine structures exhibit promising antidiabetic properties. For instance, compounds similar to 3-Methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]urea have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, thereby reducing blood glucose levels. In vivo studies demonstrated significant improvements in insulin sensitivity and glucose handling in diabetic models .
Antimicrobial Properties
Compounds with similar structural features have been investigated for their antimicrobial activities. Preliminary studies suggest that derivatives of urea can exhibit substantial inhibitory effects against various bacterial strains. For example, certain morpholine-containing urea derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory potential of morpholine derivatives has also been explored. Compounds like this compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation .
Data Tables
| Application | Mechanism | Reference |
|---|---|---|
| Antidiabetic Activity | Inhibition of α-glucosidase | |
| Antimicrobial Activity | Inhibition of bacterial growth | |
| Anti-inflammatory Effects | Modulation of inflammatory pathways |
Case Study 1: Antidiabetic Efficacy
A study conducted on a series of morpholine derivatives, including this compound, demonstrated that these compounds significantly reduced blood glucose levels in diabetic rats. The mechanism was attributed to the inhibition of enzymes involved in carbohydrate digestion, leading to decreased postprandial glucose spikes .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of urea derivatives containing morpholine groups. The study revealed that these compounds exhibited notable activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results suggested that the structural modifications enhanced the compounds' membrane permeability, facilitating their action against bacteria .
Mechanism of Action
The mechanism of action of 3-Methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s closest analogs are urea derivatives with heterocyclic or aromatic substituents. Below is a comparative analysis of key features:
Key Observations :
- Morpholine vs.
- Substituent Effects : Aromatic and heterocyclic groups (e.g., thiazole, trifluoromethylphenyl in 1f , 1g ) increase molecular weight and rigidity, correlating with higher melting points. The absence of such groups in the target compound may result in lower thermal stability .
- Urea vs. Amide : While Repaglinide contains a urea-like amide group, its benzoic acid moiety introduces additional acidity, unlike the neutral urea in the target compound .
Biological Activity
3-Methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of urea derivatives, characterized by the presence of a morpholine ring and a keto group. Its molecular formula is . The structural features suggest potential interactions with various biological targets, which may lead to diverse pharmacological effects.
The mechanism of action of this compound involves its interaction with specific enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can lead to various biological effects depending on the target enzyme.
Biological Activity
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that related urea derivatives can inhibit the growth of antibiotic-resistant bacteria such as Staphylococcus aureus and Escherichia coli. In one study, derivatives were tested using the disk diffusion method, showing inhibition zones ranging from 27 mm to 32 mm against resistant strains .
Anticancer Potential
Recent investigations have highlighted the cytotoxic effects of urea-based compounds against various cancer cell lines. In vitro studies demonstrated that this compound exhibits cytotoxicity against triple-negative breast cancer (TNBC) cell lines. The mechanism involves targeting fibroblast growth factor receptor 1 (FGFR1), which is implicated in tumor proliferation and metastasis .
Case Studies
Applications in Research
This compound has several applications in scientific research:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
